molecular formula C13H12S B3049210 4-Phenylthioanisole CAS No. 19813-76-4

4-Phenylthioanisole

Cat. No. B3049210
CAS RN: 19813-76-4
M. Wt: 200.3 g/mol
InChI Key: LXINKRZIJMGCDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylthioanisole involves various chemical reactions. For instance, a binuclear Mn (II) complex [Mn 2 (HL) 2 (H 2 O) 4], HL = 2-[(2-Hydroxy-benzylidene)-amino]-3-(4-hydroxy-phenyl)-propionic acid, has been prepared and characterized by physico-chemical and spectroscopic methods . The amino acid Shiff base ligand is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .


Molecular Structure Analysis

4-Phenylthioanisole contains a total of 27 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfide .


Chemical Reactions Analysis

The silica-supported metal complex, ([Mn 2 L (HL) (H 2 O) 4]/SiO2), catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This complex shows lower catalytic activity and turnover number compared to the homogeneous catalyst [Mn II 2 – (HL) 2 (H 2 O) 4] .

Scientific Research Applications

Organic Synthesis and Sulfoxide Production

4-PTA serves as a valuable building block in organic synthesis. Its chemical structure, C13H12S, features an aromatic phenyl ring attached to a thioether group. Researchers have harnessed its potential for synthesizing various sulfoxides, which are essential intermediates in the production of chemically and biologically active compounds. For instance:

Niobium–Silica Catalysts

While not directly related to 4-PTA, it’s worth mentioning that niobium–silica catalysts have also been explored for thioanisole oxidation reactions using hydrogen peroxide. These versatile materials demonstrate potential in liquid-phase oxidation reactions .

Safety And Hazards

4-Phenylthioanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

1-methylsulfanyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXINKRZIJMGCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452136
Record name 4-phenylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylthioanisole

CAS RN

19813-76-4
Record name 4-phenylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 140 mg (0.15 mmol) of {[(t-Bu)2P(OH)]2PdCl}2 (from Experiment 7), 2.03 g (10.0 mmol) of 4-bromothioanisole, 1.83 g (15.0 mmol) of PhB(OH)2 and 4.16 g (30.0 mmol) of K2CO3 in 13 mL of DME and 7 mL of H2O. The reaction mixture was refluxed for 12 h until the starting material was completely consumed as judged by TLC. The reaction was cooled to room temperature, transferred to a separatory funnel, and diluted with 300 mL of hexane and 100 mL of H2O. The layers were separated, and organic layer was washed with H2O (2×100 mL), brine (100 mL), and dried over mgSO4, filtered, and solvents removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.90 g (95% yield) of 4-phenylthioanisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (300 MHz, CDCl3): δ7.47-7.39 (m, 5H), 7.31 (m, 2H), 7.22 (m, 2H), 2.39 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3): δ140.5, 138.0, 137.6, 128.8, 127.4, 127.1, 126.9, 126.8 ppm.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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